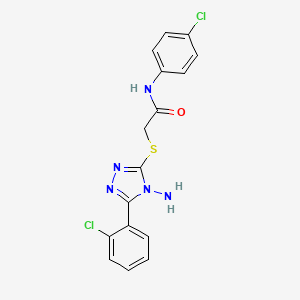

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a thioether-linked acetamide group. Key structural elements include:

- 4-Amino group on the triazole ring, enabling hydrogen bonding.

- 2-Chlorophenyl substituent at the 5-position of the triazole, contributing steric bulk and lipophilicity.

- N-(4-Chlorophenyl)acetamide moiety, introducing a second chlorinated aromatic system.

Properties

IUPAC Name |

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5OS/c17-10-5-7-11(8-6-10)20-14(24)9-25-16-22-21-15(23(16)19)12-3-1-2-4-13(12)18/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFKDQDNRGVSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 401.9 g/mol. The structure features a triazole ring with an amino group and chlorophenyl substituents, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 401.9 g/mol |

| LogP (XLogP3-AA) | 4.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant activity against various bacterial and fungal strains. For example:

- Study Findings : A study demonstrated that triazole derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative used .

Antifungal Activity

The compound's triazole ring is particularly relevant in antifungal applications, as it can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes.

- Case Study : In vitro tests revealed that derivatives containing the triazole moiety displayed antifungal activity comparable to established antifungal agents like fluconazole. The most potent derivatives had IC50 values below 20 µg/mL against Candida species .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines.

- Research Highlights : A recent study evaluated the compound's effects on HepG2 liver cancer cells using an MTT assay. The results showed significant cytotoxicity with an IC50 value of approximately 15 µg/mL, indicating strong antiproliferative effects. Structure-activity relationship (SAR) studies suggested that the presence of electron-donating groups on the phenyl ring enhances anticancer activity .

The mechanism by which This compound exerts its biological effects involves:

- Enzyme Inhibition : The triazole ring can bind to enzymes involved in crucial metabolic pathways.

- Cellular Interference : The compound may disrupt cellular processes leading to apoptosis in cancer cells.

- Interaction with Biological Macromolecules : The thiol group enhances binding affinity to proteins and nucleic acids, facilitating its biological activity .

Summary of Findings

The following table summarizes key findings related to the biological activities of This compound :

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The triazole ring disrupts fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol production.

- Case Studies : A study demonstrated that derivatives similar to this compound showed promising results against resistant strains of bacteria, suggesting potential as a new class of antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly against human cancer cell lines.

- In Vitro Studies : In studies involving human breast adenocarcinoma (MCF7) cells, compounds with similar structural features exhibited significant cytotoxic effects. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth .

- Molecular Docking Studies : Computational studies have been employed to understand the binding interactions between this compound and various cancer-related targets. These studies revealed that the compound could effectively bind to active sites of proteins involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

a) Amino vs. Allyl/Substituted Alkyl Groups

- Analog 6a–6c (): These compounds replace the amino group with an allyl substituent. The allyl group increases hydrophobicity (logP) but eliminates hydrogen-bonding capacity. For example, compound 6c (m.p. 174–176°C, yield 83%) shows higher crystallinity than the target compound, likely due to reduced steric hindrance from the allyl group .

- VUAA1 (): Features a 4-ethyl group instead of amino, reducing polarity. This modification is critical for its role as an Orco receptor agonist in insects, highlighting how alkyl substituents can tune receptor specificity .

b) Aromatic vs. Heteroaromatic Substituents at the 5-Position

- Target Compound : The 2-chlorophenyl group balances lipophilicity and steric effects. Chlorine’s electron-withdrawing nature may stabilize the triazole ring electronically.

- Compounds 6a–6c (): Substitute pyridinyl groups (e.g., pyridin-2-yl) at the 5-position. the target compound’s likely higher m.p.) .

- Compound 6m () : Incorporates a naphthalen-1-yloxy group, significantly increasing molecular weight and π-system surface area. This modification is associated with enhanced IR spectral signals at 1136 cm⁻¹ (C–O stretch), absent in the target compound .

Variations in the Acetamide Moiety

a) Chlorophenyl vs. Alkyl/Aryl Substituents

- Target Compound : The N-(4-chlorophenyl) group provides dual chlorination, enhancing metabolic stability and membrane permeability.

- Analog () : Replaces 4-chlorophenyl with 4-butylphenyl, increasing logP by ~2 units. The butyl chain may improve lipid bilayer penetration but reduce aqueous solubility .

- Compound 7a (): Uses a phenoxyphenyl group, introducing an ether linkage. This adds conformational flexibility and may alter binding kinetics in receptor interactions .

b) Halogenation Patterns

- Compound 476484-06-7 () : Features a 3,4-dichlorophenyl acetamide group. The additional chlorine atom increases molecular weight (490.79 g/mol vs. ~408 g/mol for the target compound) and may enhance halogen bonding in target binding .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps:

Formation of the triazole-thione intermediate : Reacting 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thione with a base (e.g., aqueous KOH) in ethanol, followed by refluxing with chloroacetamide derivatives.

Purification : Precipitation in water, filtration, and recrystallization from ethanol .

Q. Optimization Tips :

- Solvent Selection : Ethanol is preferred for solubility and stability.

- Reaction Time : Reflux for 1–2 hours ensures complete conversion.

- Base Stoichiometry : A 1:1 molar ratio of KOH to substrate minimizes side reactions.

Q. Table 1: Example Synthesis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Ethanol/water mixture | |

| Reaction Temperature | Reflux (~78°C) | |

| Reaction Time | 1–2 hours | |

| Yield | 60–75% (after recrystallization) |

Q. What spectroscopic and analytical methods confirm the compound’s structure?

Methodological Answer:

- 1H NMR : Key peaks include aromatic protons (δ 7.4–7.6 ppm), NH groups (δ 10.1–13.3 ppm), and acetamide protons (δ 2.1–2.3 ppm). Ratio of amine/imine tautomers can be determined via integration .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H···S interactions) .

- Mass Spectrometry : Molecular ion [M+H]+ confirms molecular weight (e.g., m/z ~432 for C₁₆H₁₂Cl₂N₅OS) .

Q. Table 2: Representative NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| Aromatic (2-chlorophenyl) | 7.42–7.58 | Multiplet | |

| NH (amide) | 13.30 | Singlet | |

| NH (amine/imine) | 10.10–11.20 | Broad |

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can computational methods improve synthesis design and reaction efficiency?

Methodological Answer:

Q. How do structural modifications influence bioactivity?

Methodological Answer:

Q. Table 3: Bioactivity Trends in Analogous Compounds

| Modification | Observed Effect | Source |

|---|---|---|

| 4-Methoxyphenyl substituent | Increased antimicrobial activity | |

| Pyridinyl substitution | Enhanced kinase inhibition | |

| Thiazole vs. triazole | Alters metabolic stability |

Q. How can contradictions in biological data across studies be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.